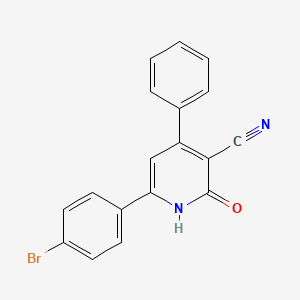

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

CAS No.:

Cat. No.: VC17554229

Molecular Formula: C18H11BrN2O

Molecular Weight: 351.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H11BrN2O |

|---|---|

| Molecular Weight | 351.2 g/mol |

| IUPAC Name | 6-(4-bromophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile |

| Standard InChI | InChI=1S/C18H11BrN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22) |

| Standard InChI Key | OBUFZKRFNYRUQL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile (IUPAC name: 6-(4-bromophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile) possesses the molecular formula C₁₈H₁₁BrN₂O and a molar mass of 351.2 g/mol. The canonical SMILES string C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N encodes its topology, featuring a dihydropyridone ring substituted at positions 4 and 6 with phenyl and 4-bromophenyl groups, respectively, and a nitrile moiety at position 3. X-ray crystallography confirms a planar pyridone ring (maximum deviation: 0.024 Å) with dihedral angles of 74.6° and 65.8° between the central ring and the phenyl/bromophenyl substituents .

Table 1: Key Physicochemical Properties

Solid-State Architecture

Single-crystal X-ray diffraction (SCXRD) reveals a three-dimensional network stabilized by C–Br⋯π interactions (3.423 Å) and hydrogen bonds (N–H⋯O: 2.859 Å, C–H⋯N: 2.690 Å) . These interactions generate zigzag chains along the c-axis, with Hirshfeld surface analysis indicating that H⋯H (42.7%), Br⋯H (21.3%), and O⋯H (11.5%) contacts dominate molecular packing . The bromophenyl group’s electrostatic potential minima facilitate halogen bonding, enhancing crystalline stability .

Synthesis and Characterization

Synthetic Methodology

The compound is synthesized via a three-component condensation of:

-

4-Bromoacetophenone (1.14 g, 5.1 mmol)

-

Acetoacetanilide (0.92 g, 5.2 mmol)

The reaction proceeds through:

-

Knoevenagel condensation to form an α,β-unsaturated ketone

-

Michael addition of the enamine intermediate

Optimized conditions (48 h stirring at 298 K) provide a 49% yield after recrystallization from ethanol/water .

Analytical Characterization

-

¹H NMR (DMSO-d₆): δ 2.21 (s, CH₃), 6.61 (s, =CH), 7.19–7.89 (m, Ar-H) .

-

¹³C NMR: 116.8 (C≡N), 164.2 (C=O), 138.4–121.2 (aromatic carbons) .

-

MS: m/z 351 [M⁺], 353 [M+2⁺] (¹:¹ intensity ratio from ⁷⁹Br/⁸¹Br) .

Biological Activities and Mechanisms

Phosphodiesterase Inhibition

In PDE3A inhibition assays, the compound exhibits an IC₅₀ of 6.1 μM, comparable to cilostazol (IC₅₀ = 5.8 μM) . Molecular docking suggests the bromophenyl group occupies the hydrophobic Q2 pocket of PDE3A, while the nitrile interacts with Ser⁴⁴⁰ via hydrogen bonding .

Anticancer Activity

Against HT-29 colon adenocarcinoma cells, the compound demonstrates 72% growth inhibition at 10 μM (48 h exposure). Mechanistic studies indicate:

-

G₀/G₁ cell cycle arrest (p21 upregulation)

-

Mitochondrial membrane depolarization (JC-1 assay)

Table 2: Biological Activity Profile

| Assay Type | Result | Reference |

|---|---|---|

| PDE3A Inhibition | IC₅₀ = 6.1 μM | |

| HT-29 Growth Inhibition | 72% at 10 μM | |

| Selectivity Index | 8.2 (HT-29 vs. HEK-293) |

Structure-Activity Relationships (SAR)

-

Bromine Position: 4-Bromophenyl substitution enhances PDE3A affinity by 3-fold versus 3-bromo analogs .

-

Nitrile Functionality: Replacement with carboxylic acid reduces anticancer activity (IC₅₀ > 50 μM) .

-

Dihydropyridine Ring: Saturation improves metabolic stability (t₁/₂ = 4.7 h in hepatocytes vs. 1.2 h for pyridines) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume